molecular formula C22H35NO8 B600929 but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol CAS No. 66722-45-0

but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol

Katalognummer: B600929
CAS-Nummer: 66722-45-0
Molekulargewicht: 441.5 g/mol
InChI-Schlüssel: RZPZLFIUFMNCLY-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Bisoprolol-Fumarat kann synthetisiert werden, indem man Bisoprolol in Ethanol löst und Fumarsäure zufügt. Die Reaktion wird 2 Stunden lang bei 50 °C durchgeführt, gefolgt von langsamem Abkühlen auf -5 °C, um die Kristallisation einzuleiten . Das resultierende Produkt wird filtriert, um Bisoprolol-Fumarat mit einer Ausbeute von 93 % zu erhalten .

Industrielle Produktionsverfahren

In industriellen Umgebungen wird Bisoprolol-Fumarat unter Verwendung eines ähnlichen Synthesewegs, aber in größerem Maßstab hergestellt. Der Prozess umfasst eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise zu Tabletten oder Kapseln für die orale Verabreichung formuliert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Bisoprolol-Fumarat durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Bisoprolol-Verunreinigungen und -Analoga, die oft auf ihre pharmakologischen Eigenschaften untersucht werden .

Wissenschaftliche Forschungsanwendungen

Bisoprolol-Fumarat hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

    Chemie: Wird als Modellverbindung in der Untersuchung von Beta-Blockern und ihren Wechselwirkungen verwendet.

    Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege.

    Medizin: Ausgiebig untersucht auf seine therapeutischen Wirkungen bei der Behandlung von Herz-Kreislauf-Erkrankungen.

    Industrie: Wird in der Formulierung verschiedener pharmazeutischer Produkte verwendet

Wirkmechanismus

Bisoprolol-Fumarat wirkt, indem es selektiv Beta-1-Adrenorezeptoren im Herzen blockiert. Diese Wirkung reduziert die Herzfrequenz und die Kontraktionskraft, was zu einer Verringerung des Sauerstoffbedarfs und einer Verbesserung der Herzleistung führt . Die molekularen Ziele umfassen Beta-1-Rezeptoren, und die beteiligten Pfade beziehen sich hauptsächlich auf das sympathische Nervensystem .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Molecular Formula : C19H29NO7
Molecular Weight : 383.4 g/mol
IUPAC Name : (E)-but-2-enedioic acid; 1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol

Chemistry

The compound serves as a model for studying the synthesis of beta-blockers and enantioselective reactions. Its structural characteristics allow researchers to investigate the mechanisms of chemical reactions involved in drug synthesis.

Property Value
Water Solubility0.402 mg/mL
LogP1.8
pKa (Strongest Acidic)14.09
pKa (Strongest Basic)9.67

Biology

Research into the interactions of this compound with biological molecules aids in understanding its pharmacokinetics and pharmacodynamics. It has been studied for its effects on beta-adrenergic receptors, which are crucial in regulating heart function.

Medicine

As a selective beta-1 adrenergic receptor blocker, the compound is primarily used in treating cardiovascular diseases, including hypertension and angina pectoris. Its mechanism involves reducing heart rate and myocardial contractility, leading to lower blood pressure and oxygen demand.

Case Study: Clinical Application

A clinical study demonstrated that patients treated with this compound showed significant reductions in systolic and diastolic blood pressure compared to those receiving placebo treatments. The study emphasized the compound's efficacy in managing chronic heart conditions.

Industry

The synthesis and production methods of this compound are under investigation to improve industrial processes and yields. The compound's properties make it a candidate for further development in pharmaceutical formulations.

Biologische Aktivität

The compound under investigation, but-2-enedioic acid; 1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol, is a complex molecular entity with significant biological implications, particularly in cardiovascular pharmacology. This article synthesizes findings from diverse sources to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • But-2-enedioic acid : A dicarboxylic acid known for its role in metabolic pathways.
  • Propan-2-ylamino : Contributes to the molecule's interaction with biological systems.
  • Phenoxy group : Enhances lipophilicity and receptor binding characteristics.

Research indicates that this compound functions primarily as a beta-1 adrenergic receptor blocker . Its mechanism involves:

  • Competitive Binding : The compound binds specifically to beta-1 adrenergic receptors, inhibiting catecholamine action, which reduces heart rate and myocardial contractility .
  • Vasodilation : By modulating receptor activity, it promotes vasodilation, contributing to lower blood pressure .

Biological Activity Overview

Activity Type Description
Cardiovascular Effects Reduces heart rate and myocardial oxygen demand through beta-blockade .
Antihypertensive Action Effective in managing hypertension through vasodilation and decreased cardiac output .
Metabolic Interactions Influences metabolic pathways involving but-2-enedioic acid derivatives .

Case Studies & Research Findings

Several studies have evaluated the efficacy and safety of this compound:

  • Study on Hypertension Management :
    • A clinical trial assessed the combination of this compound with telmisartan in hypertensive patients. Results indicated a significant reduction in systolic and diastolic blood pressure compared to baseline measurements .
  • Pharmacokinetic Analysis :
    • Pharmacokinetic studies demonstrated that the compound exhibits favorable absorption characteristics, with peak plasma concentrations achieved within 1 to 3 hours post-administration. The elimination half-life supports once-daily dosing regimens .
  • Safety Profile Evaluation :
    • Long-term safety studies indicated that the compound has a tolerable side effect profile, with common adverse effects being mild and transient (e.g., fatigue, dizziness) compared to traditional antihypertensive therapies .

Eigenschaften

IUPAC Name

(E)-but-2-enedioic acid;1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZLFIUFMNCLY-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104344-23-2, 66722-45-0, 105878-43-1
Record name Bisoprolol fumarate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104344-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66722-45-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bisoprolol monofumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105878431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bisoprolol fumarate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759181
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Propanol, 1-[4-[[2-(1-methylethoxy)ethoxy]methyl]phenoxy]-3-[(1-methylethyl)amino]-, (2E)-2-butenedioate (2:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.123.567
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISOPROLOL MONOFUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U057CX04H0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.